7-Methylimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
7-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a nitrogen atom at the 1-position and a cyano group at the 3-position, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The pathways involved include signal transduction pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
- 4-Methylimidazo[1,2-a]pyridine-3-carbonitrile
- 7-Ethylimidazo[1,2-a]pyridine-3-carbonitrile
Comparison: 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery .
Properties
Molecular Formula |
C9H7N3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-2-3-12-8(5-10)6-11-9(12)4-7/h2-4,6H,1H3 |
InChI Key |
BCLXOSCSZUHHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C#N |
Origin of Product |
United States |
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